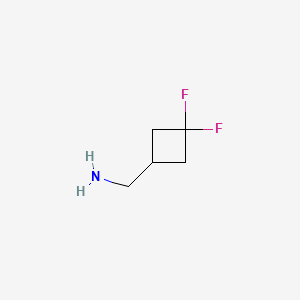

(3,3-Difluorocyclobutyl)methanamine

Description

Significance of Fluorinated Cyclobutyl Motifs in Contemporary Organic Chemistry

Fluorinated cyclobutyl motifs are of significant interest in modern organic chemistry, particularly within the realm of medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. ontosight.aibohrium.comresearchgate.net The cyclobutane (B1203170) ring, a four-membered carbocycle, provides a conformationally restricted scaffold that is a popular structural unit in bioactive compounds. bohrium.comresearchgate.net The combination of a cyclobutyl core with fluorine substituents offers a unique synergy, providing chemists with tools to fine-tune properties such as lipophilicity, metabolic stability, and basicity (pKa) of drug candidates. bohrium.comresearchgate.netbohrium.com

The gem-difluoro group (-CF2-) is a particularly important moiety. Its influence on the acidity and basicity of neighboring functional groups is primarily governed by the strong inductive effect of the fluorine atoms. researchgate.net This allows for the rational design of molecules with desired ionization states at physiological pH. For instance, the incorporation of a gem-difluoro group can modulate the pKa of nearby amines. researchgate.netresearchgate.net Furthermore, fluorination can enhance the metabolic stability of a compound by blocking potential sites of oxidation. researchgate.net The strategic placement of fluorine can also lead to increased binding affinity to biological targets. researchgate.net The growing number of fluorinated compounds entering clinical trials and the market underscores the importance of these structural motifs in drug discovery programs. bohrium.comresearchgate.net

Overview of (3,3-Difluorocyclobutyl)methanamine as a Key Synthetic Intermediate

This compound is a valuable building block for the synthesis of more complex molecules, particularly for the pharmaceutical industry. bohrium.combldpharm.com It belongs to a class of fluoroalkyl-substituted cyclobutane derivatives that are crucial for creating novel chemical entities with potential therapeutic applications. bohrium.com The compound provides a synthetically accessible scaffold containing the beneficial 3,3-difluorocyclobutyl motif, ready for further functionalization via its primary amine group.

The synthesis of such fluorinated cyclobutane building blocks often starts from commercially available precursors like tert-butyl 3-oxocyclobutane carboxylate. bohrium.com The key step in introducing the fluorine atoms can involve nucleophilic fluorination using reagents like morpholinosulfur trifluoride (Morph-DAST). bohrium.comresearchgate.net The corresponding alcohol, (3,3-difluorocyclobutyl)methanol, is also a known related compound that can serve as a precursor or a reference in synthetic campaigns. bldpharm.comepa.gov The availability of this compound and its hydrochloride salt from various chemical suppliers indicates its utility as a readily available starting material for research and development. bldpharm.comjwpharmlab.comsynquestlabs.comchemsrc.com

Below are some key physical and chemical properties of the compound:

| Property | Value |

| Molecular Formula | C5H9F2N |

| Molecular Weight | 121.13 g/mol |

| CAS Number | 1159882-59-3 |

| MDL Number | MFCD16036683 |

| Purity | Typically ≥97% |

| Storage | 2-8°C, sealed in dry, dark place |

| Data sourced from multiple chemical suppliers. bldpharm.comjwpharmlab.comchemsrc.com |

Scope and Objectives of Research on the Chemical Compound

Research involving this compound and related compounds is primarily driven by the needs of drug discovery and materials science. ontosight.aibohrium.com The main objectives of this research can be summarized as follows:

Development of Efficient Synthetic Routes: A key objective is to establish scalable and efficient synthetic methods for this compound and its derivatives. bohrium.com This includes the optimization of reaction conditions and the exploration of novel fluorination strategies to improve yield and diastereoselectivity. bohrium.comresearchgate.net

Synthesis of Novel Bioactive Molecules: The primary amine handle of this compound serves as a versatile point for diversification. Researchers aim to synthesize libraries of novel compounds by reacting the amine with various electrophiles to generate amides, sulfonamides, and other derivatives for biological screening.

Investigation of Physicochemical Properties: A significant part of the research focuses on the systematic study of how the 3,3-difluorocyclobutyl motif influences key physicochemical properties relevant to drug discovery. researchgate.net This includes measuring and comparing the pKa, lipophilicity (LogP), and aqueous solubility of new derivatives to their non-fluorinated analogues. bohrium.comresearchgate.net

Exploration in Materials Science: Beyond pharmaceuticals, fluorinated compounds are explored for their unique properties in materials science, such as in the development of fluoropolymers with applications as coatings or membranes. ontosight.ai Research may extend to incorporating the this compound moiety into larger polymeric structures.

The ultimate goal is to leverage the unique properties conferred by the difluorocyclobutyl group to design next-generation pharmaceuticals and advanced materials.

Structure

3D Structure

Propriétés

IUPAC Name |

(3,3-difluorocyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVXADKKXYLSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670330 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159882-59-3 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches Towards 3,3 Difluorocyclobutyl Methanamine

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For (3,3-difluorocyclobutyl)methanamine, the primary disconnection occurs at the C-C bond between the cyclobutane (B1203170) ring and the aminomethyl group, or at the C-N bond of the amine.

A common retrosynthetic approach involves disconnecting the aminomethyl group to a corresponding nitrile or a protected amine equivalent. This leads to precursors such as 3,3-difluorocyclobutanecarbonitrile (B1315500) or a suitably protected (3,3-difluorocyclobutyl)methyl halide. Further disconnection of the 3,3-difluorocyclobutane core reveals the key challenges in its synthesis.

Key Challenges in Cyclobutane Core Functionalization

The construction and functionalization of the cyclobutane ring are inherently challenging due to significant ring strain. This strain can influence the reactivity of substituents and the stability of intermediates. Key difficulties include:

Ring Strain: The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, limiting the scope of applicable synthetic transformations.

Stereocontrol: Achieving specific stereoisomers (cis/trans) during the functionalization of the cyclobutane ring can be difficult to control.

C-H Functionalization: Direct and selective functionalization of the C-H bonds on the cyclobutane ring is a significant hurdle. anr.fr However, recent advances in palladium-catalyzed C(sp3)-H activation offer promising avenues for derivatizing the cyclobutane scaffold. anr.fr

Strategies for Geminal Difluorination

The introduction of the geminal difluoro group is a critical step in the synthesis. Several methods are available for geminal difluorination, each with its own advantages and limitations.

Deoxofluorination: A common strategy involves the deoxofluorination of a corresponding cyclobutanone (B123998) precursor using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Oxidative Desulfurization-Difluorination: An alternative approach utilizes the oxidative desulfurization-difluorination of alkyl aryl thioethers. nih.govresearchgate.net This method employs a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine-poly(hydrogen fluoride). nih.govresearchgate.net

From gem-Difluoroalkenes: gem-Difluoroalkenes are versatile building blocks that can be transformed into difluoromethylene-containing compounds. nih.gov Radical additions to gem-difluoroalkenes are a growing strategy that retains both fluorine atoms. nih.gov

A summary of common geminal difluorination strategies is presented in the table below.

| Method | Reagents | Precursor | Key Features |

| Deoxofluorination | DAST, Deoxo-Fluor | Cyclobutanone | Widely used, but can be harsh. |

| Oxidative Desulfurization-Difluorination | DBH, Pyridine·9HF | Alkyl aryl thioether | Proceeds via a fluoro-Pummerer-type rearrangement. nih.govresearchgate.net |

| From gem-Difluoroalkenes | Various radical initiators | gem-Difluoroalkene | Growing in popularity, retains both fluorine atoms. nih.gov |

Considerations for Enantioselective Synthesis

For applications in drug discovery, the synthesis of enantiomerically pure this compound is often required. This adds another layer of complexity to the synthetic strategy.

Chiral Resolution: A classical approach involves the separation of a racemic mixture of the final product or a key intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Catalysis: The development of asymmetric catalytic methods is a more elegant and efficient approach. This could involve the use of chiral catalysts in key bond-forming reactions, such as the functionalization of the cyclobutane ring or the introduction of the aminomethyl group. nih.govwustl.edu For instance, chiral phosphoric acids have been successfully employed in the enantioselective synthesis of other chiral methanamines. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral molecule (the chiral pool) can be an effective strategy to introduce stereochemistry into the final product.

Established Synthetic Pathways

Several synthetic routes to this compound and its derivatives have been reported in the literature and patent filings. These pathways often involve multi-step sequences that address the challenges outlined above.

Mannich Reaction-Based Protocols

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and their derivatives. researchgate.net It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849). While direct application to the synthesis of this compound is not extensively detailed, analogous Mannich-type reactions are a cornerstone of amine synthesis. researchgate.net

A common strategy in the synthesis of amines involves the formation and subsequent manipulation of β-amino alcohol intermediates. nih.govnih.govresearchgate.net These intermediates can be synthesized through various methods, including the ring-opening of epoxides with amines or the reduction of β-amino ketones. researchgate.net In the context of this compound synthesis, a hypothetical pathway could involve a β-amino alcohol derived from a 3,3-difluorocyclobutyl precursor. Subsequent functional group interconversions, such as deoxygenation, would lead to the target amine.

The table below outlines a general, hypothetical pathway involving a β-amino alcohol intermediate.

| Step | Reaction | Reactants | Product |

| 1 | Epoxidation | 3,3-Difluorocyclobutene | 3,3-Difluorocyclobutene oxide |

| 2 | Ring-opening | 3,3-Difluorocyclobutene oxide, Ammonia | 2-Amino-3,3-difluorocyclobutanol |

| 3 | Deoxygenation | 2-Amino-3,3-difluorocyclobutanol | This compound |

Strategic Fluorination Approaches

The introduction of the gem-difluoro motif onto the cyclobutane ring is a critical step in the synthesis of this compound. A predominant and effective strategy is the deoxofluorination of a corresponding cyclobutanone precursor. This transformation replaces a carbonyl group with two fluorine atoms.

A common pathway involves the use of ethyl 3-oxocyclobutanecarboxylate as a starting material. This ketone can be subjected to deoxofluorination agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) to yield ethyl 3,3-difluorocyclobutanecarboxylate. researchgate.net This difluorinated ester serves as a versatile common intermediate that can be further elaborated to the target amine. researchgate.net An alternative pathway can be employed for related structures, which involves the reaction of dichloroketene (B1203229) with a vinyl ether, though for producing the amine, the fluorinated ester is a more direct precursor. researchgate.net

The timing of the fluorination step is a key strategic consideration. By fluorinating the cyclobutane ring prior to the formation of the final amine, harsh conditions that might be incompatible with the amine functional group are avoided. This "late-stage" fluorination relative to the ring's construction but "early-stage" relative to the final product's functional groups is a hallmark of these synthetic routes.

Protective Group Manipulation and Deprotection Strategies

Throughout the multi-step synthesis of this compound and its precursors, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions.

For instance, in pathways starting from precursors like 2-(hydroxylmethyl)cyclobutanone, the hydroxyl group must be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before the deoxofluorination of the ketone. researchgate.net This O-protection ensures that the fluorinating agent reacts selectively with the carbonyl group.

Similarly, the amine functional group itself often requires protection, especially during transformations on other parts of the molecule. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz). nih.gov In related syntheses, tritylamine (B134856) has been used as a practical ammonia equivalent in reductive aminations, with the trityl group serving as a bulky, easily removable protecting group. umn.edu

The final step in such a synthetic sequence is the deprotection of the amine. The choice of protecting group dictates the deprotection conditions. For example, a Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while a Cbz group is commonly cleaved via catalytic hydrogenation. The successful manipulation and subsequent removal of these protective groups are critical for isolating the final target compound in high purity.

Asymmetric Hydrogenation of Imines

To produce enantiomerically pure this compound, asymmetric synthesis methods can be employed. One of the most powerful techniques for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. mdpi.com This method involves the reduction of a C=N double bond using hydrogen gas and a chiral catalyst, which directs the hydrogen addition to one face of the imine, leading to a predominance of one enantiomer.

This strategy would involve the synthesis of a prochiral imine precursor, N-(3,3-difluorocyclobutylmethylene)imine or a derivative thereof. This imine is then subjected to hydrogenation in the presence of a chiral transition metal catalyst.

Table 1: Common Catalysts and Ligands in Asymmetric Hydrogenation

| Metal | Common Chiral Ligands | Target Bond |

|---|---|---|

| Rhodium (Rh) | BINAP, DIFLUORPHOS | C=C, C=O, C=N |

| Ruthenium (Ru) | Chiral bisphosphines | C=O, C=N |

Data compiled from multiple sources. unt.eduresearchgate.netumn.edu

Catalysts based on rhodium, ruthenium, and iridium, paired with sophisticated chiral ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), have shown exceptional performance in the asymmetric hydrogenation of various substrates, including imines. unt.eduresearchgate.net The choice of metal, ligand, solvent, and reaction conditions is crucial for achieving high enantioselectivity (ee) and yield. unt.edu While specific application to the (3,3-difluorocyclobutyl)imine is not detailed in the literature, the principles of asymmetric hydrogenation of heteroaromatic compounds and imines are well-established and represent a viable and direct route to the chiral amine. mdpi.comnih.gov

Chiral Resolution Techniques

When a synthesis produces a racemic mixture (a 1:1 mixture of both enantiomers) of this compound, chiral resolution is required to separate them. This is a common and industrially important process for obtaining enantiomerically pure compounds. wikipedia.org

Two primary methods are employed for chiral resolution:

Crystallization of Diastereomeric Salts : This classic technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. chiralpedia.com One diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. The purified diastereomer is then treated with a base to break the salt and liberate the desired single enantiomer of the amine. Common chiral resolving agents for amines include tartaric acid and mandelic acid. wikipedia.orgnih.gov

Chiral Chromatography : This method utilizes a chiral stationary phase (CSP) in a chromatography column, typically in High-Performance Liquid Chromatography (HPLC). chiralpedia.com The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to one enantiomer being retained more strongly than the other, causing them to elute from the column at different times, thus achieving separation. nih.gov Supercritical fluid chromatography (SFC) is also an effective technique for chiral separations. chiralpedia.com

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Scalable, cost-effective for large quantities. chiralpedia.com | Trial-and-error process, maximum 50% yield for the desired enantiomer without a racemization step. wikipedia.org |

Cyclization and Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a key strategy for synthesizing this compound from a carbonyl precursor. mdpi.com This process typically involves two stages: the reaction of a ketone or aldehyde with an ammonia source to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. mdpi.com

A plausible synthetic route starts with 3,3-difluorocyclobutanecarbaldehyde. This aldehyde can be treated with ammonia or an ammonia equivalent (like ammonium (B1175870) formate (B1220265) in the Leuckart-Wallach reaction) to form an imine in situ. mdpi.com This intermediate is then reduced without being isolated. A variety of reducing agents can be employed for this second step.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Mild reducing agent, often used for aldehydes and ketones. |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and effective, often the reagent of choice for one-pot reductive aminations. mdpi.com |

Data compiled from multiple sources. mdpi.comorganic-chemistry.org

The one-pot nature of modern reductive amination, where the carbonyl compound, amine source, and reducing agent are all combined in a single reaction vessel, makes it a highly efficient and atom-economical process. mdpi.com This strategy avoids the isolation of the potentially unstable imine intermediate and directly yields the target this compound.

Advanced Techniques for Scalable Synthesis

The transition from laboratory-scale synthesis to multigram or even kilogram production requires robust and optimized protocols. The development of such methods is crucial for supplying sufficient quantities of building blocks like this compound for drug development programs.

Efficient multigram synthesis of this compound and related building blocks has been successfully developed. researchgate.net These protocols focus on efficiency, cost-effectiveness, and the use of readily available starting materials. A key feature of these scalable routes is the identification of a common synthetic intermediate that can be produced in large quantities and then converted into a variety of derivatives. researchgate.net

For the (3,3-difluorocyclobutyl) scaffold, ethyl 3,3-difluorocyclobutanecarboxylate has been identified as such a key intermediate. researchgate.net The synthesis of this ester from ethyl 3-oxocyclobutanecarboxylate via deoxofluorination is amenable to scale-up. Once the difluorinated ester is obtained in multigram quantities, it can be converted to the target amine through a sequence of standard, high-yielding reactions, such as reduction of the ester to the corresponding alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate), displacement with an azide (B81097), and final reduction to the amine. Alternatively, the ester can be converted to an amide, followed by a Hofmann rearrangement or reduction with a strong hydride agent.

The development of scalable syntheses for related complex structures, such as 6,6-difluorospiro[3.3]heptane building blocks (prepared on up to a 0.47 kg scale), demonstrates that the chemistry of difluorinated four-membered rings is robust enough for large-scale applications. nih.gov These protocols prioritize minimizing chromatographic purifications, instead relying on crystallization or distillation where possible, which are more suitable for large-scale work.

Process Optimization for Industrial and Academic Scale

A key strategy for the large-scale synthesis of this compound and its salts, such as the hydrochloride form, involves a multi-step sequence starting from readily available precursors. One patented method highlights a process designed for industrial production, emphasizing safety, environmental considerations, and economic viability by avoiding hazardous reagents and employing mild reaction conditions. google.com

The optimized process commences with 3-oxocyclobutanecarboxylic acid and proceeds through a series of transformations including esterification, fluorination, and subsequent conversion to the target amine. This strategic pathway is advantageous as it circumvents the use of azide compounds, which are often associated with safety concerns on a large scale. google.com The simplicity of the process route and the availability of the raw materials contribute to a shorter production cycle and improved productivity, making it well-suited for industrial manufacturing. google.com

A pivotal stage in this synthesis involves the formation of a 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide intermediate. This is achieved by reacting a fluorinated ester intermediate with hydroxylamine. google.com A subsequent rearrangement reaction, followed by salt formation with hydrochloric acid, yields the final this compound hydrochloride. google.com A notable aspect of the process optimization is the ability to perform the rearrangement and salt formation in the same reaction vessel without the need for purification and separation of the intermediate, further streamlining the industrial process. google.com

Table 1: Key Stages in the Optimized Synthesis of this compound Hydrochloride

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Esterification | Acidic substance, Solvent | Methyl 3-oxocyclobutanecarboxylate |

| 2 | Fluorination | Fluorinating agent | Methyl 3,3-difluorocyclobutanecarboxylate |

| 3 | Hydroxamate Formation | Hydroxylamine, Solvent | 3,3-Difluoro-N-hydroxycyclobutane-1-carboxamide |

| 4 | Rearrangement & Salt Formation | Sulfonyl chloride, Alkali, Hydrochloric acid | This compound hydrochloride |

Table 2: Reagents and Their Roles in the Synthetic Process

| Reagent | Role |

| 3-Oxocyclobutanecarboxylic acid | Starting Material |

| Acidic substance | Catalyst for Esterification |

| Fluorinating agent | Introduction of Fluorine Atoms |

| Hydroxylamine | Formation of the Hydroxamate Intermediate |

| Sulfonyl chloride / Alkali | Facilitation of the Rearrangement Reaction |

| Hydrochloric acid | Salt Formation |

The development of this synthetic route underscores the importance of process optimization in modern chemical manufacturing, where considerations of safety, environmental impact, and economic feasibility are paramount.

Chemical Transformations and Reactivity Profiles of 3,3 Difluorocyclobutyl Methanamine

Mechanistic Investigations of Amine Reactivity

The reactivity of (3,3-Difluorocyclobutyl)methanamine is primarily dictated by the primary amine group. This moiety contains a lone pair of electrons on the nitrogen atom, making it both nucleophilic and basic.

Nucleophilic Substitution Reactions at the Amine Moiety

As a potent nucleophile, the primary amine of this compound readily participates in nucleophilic substitution reactions with a variety of electrophilic partners. These reactions are fundamental for synthesizing a wide array of derivatives.

Acylation: The amine reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation, known as the Hinsberg reaction, is also useful for characterizing primary amines.

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled method for synthesizing higher-order amines is reductive amination masterorganicchemistry.com.

Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid (HNO₂) to form unstable diazonium salts, which readily decompose to yield a mixture of products, including alcohols and alkenes, with the evolution of nitrogen gas quora.com. In the case of this compound, this reaction would likely lead to (3,3-Difluorocyclobutyl)methanol and cyclobutene (B1205218) derivatives.

| Reactant Class | Specific Reactant Example | Product Class | Resulting Product Name |

|---|---|---|---|

| Acid Chloride | Acetyl Chloride | Amide | N-((3,3-Difluorocyclobutyl)methyl)acetamide |

| Acid Anhydride | Acetic Anhydride | Amide | N-((3,3-Difluorocyclobutyl)methyl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | N-((3,3-Difluorocyclobutyl)methyl)benzenesulfonamide |

| Nitrous Acid | Sodium Nitrite / HCl | Alcohol | (3,3-Difluorocyclobutyl)methanol |

Oxidation Pathways and Resultant Molecular Architectures

The primary amine group can undergo oxidation to form various nitrogen-containing functional groups. A notable transformation is the oxidation to an oxime. Catalytic systems have been developed for the aerobic oxidative transformation of primary amines into their corresponding oximes with high efficiency. acs.orgacs.org

One established method utilizes molecular oxygen in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) nih.gov. The proposed mechanism involves an initial electron transfer from the amine to DPPH, followed by proton transfer to generate an α-aminoalkyl radical. This radical then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide intermediate, which subsequently converts to the oxime upon reaction with the WO₃/Al₂O₃ co-catalyst researchgate.net.

For this compound, this oxidation would yield (3,3-difluorocyclobutyl)methanimine oxide. This reaction is chemoselective and environmentally benign, using molecular oxygen as the terminal oxidant and producing water as the primary byproduct nih.gov.

Reduction Methodologies and Product Formation

While primary amines themselves are not typically reduced further, they are key reactants in reductive amination (also known as reductive alkylation). This powerful reaction forms secondary or tertiary amines by reacting a primary amine with an aldehyde or a ketone in the presence of a reducing agent wikipedia.org.

The reaction proceeds in two main steps:

Nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an intermediate imine (or iminium ion).

Reduction of the imine by a selective reducing agent.

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone but are effective at reducing the intermediate imine/iminium ion masterorganicchemistry.com.

By reacting this compound with different aldehydes or ketones, a diverse library of secondary and tertiary amines can be synthesized. For example, reaction with acetone (B3395972) followed by reduction would yield N-isopropyl-(3,3-difluorocyclobutyl)methanamine. This method is highly versatile for building molecular complexity organic-chemistry.org.

Derivatization Strategies for Spectroscopic and Chromatographic Analysis

Due to the physical properties of small amines, including their polarity and potential for low volatility, chemical derivatization is a crucial strategy to improve their detection and separation in analytical techniques like chromatography and mass spectrometry thermofisher.comsemanticscholar.org.

Pre-Column Derivatization Techniques for Amine Detection

Pre-column derivatization involves reacting the analyte with a labeling agent before introducing it into the analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. The goal is to modify the analyte to enhance its detectability (e.g., by adding a chromophore or fluorophore), improve its chromatographic behavior, and increase its volatility for GC analysis thermofisher.comjfda-online.com.

For this compound, several reagents are suitable:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection in HPLC thermofisher.com.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to form stable, fluorescent derivatives that are well-suited for HPLC analysis actascientific.com.

Silylating Agents: For GC-MS analysis, the active hydrogens on the amine can be replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) iu.edusigmaaldrich.com. This process, known as silylation, reduces the polarity and increases the volatility and thermal stability of the analyte, leading to better peak shapes and resolution in GC nih.gov.

| Reagent | Abbreviation | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| o-Phthalaldehyde | OPA | HPLC | Adds a fluorescent tag for sensitive detection. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC | Forms stable, fluorescent adducts. actascientific.com |

| Dansyl Chloride | DNS-Cl | HPLC | Creates highly fluorescent sulfonamide derivatives. thermofisher.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Increases volatility and thermal stability by silylation. iu.edu |

| Trifluoroacetic Anhydride | TFAA | GC-MS | Forms fluoroacyl derivatives to improve volatility and chromatographic properties. iu.edu |

On-Tissue Derivatization for Imaging Mass Spectrometry

Imaging mass spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), allows for the visualization of the spatial distribution of molecules directly within tissue sections nih.govmdpi.com. However, small, polar molecules like primary amines often exhibit poor ionization efficiency and can be difficult to detect amidst background signals nih.gov.

On-tissue chemical derivatization (OTCD) addresses this challenge by applying a reagent directly to the tissue slice to selectively "tag" the target analytes nih.govacs.org. This tagging improves detection by:

Increasing the mass of the analyte, shifting it out of the low-mass region where matrix interference is high researchgate.net.

Enhancing ionization efficiency, often by introducing a permanently charged group nih.gov.

Introducing a unique isotopic signature for confident identification acs.org.

For mapping this compound in a biological sample, reagents that react with primary amines are employed. For instance, pyrylium (B1242799) salts can react with the amine to add a pre-charged pyridinium (B92312) group, significantly boosting the signal in positive-ion mode MALDI acs.org. Other reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) can be pre-coated onto MALDI targets to react with amines upon tissue mounting, improving both sensitivity and specificity nih.govnih.gov. This approach would enable the precise localization of this compound within complex biological matrices.

Applications As a Building Block in Medicinal Chemistry and Materials Science

Design and Synthesis of Novel Pharmaceutical Agents

The versatility of (3,3-Difluorocyclobutyl)methanamine as a synthetic intermediate has been demonstrated in the creation of a diverse range of pharmaceutical agents.

The this compound scaffold has been incorporated into molecules designed to address various neurological disorders. For instance, it has been used in the synthesis of inhibitors of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), an enzyme implicated in such conditions. Additionally, this building block is a component of certain purine derivatives developed to correct aberrant splicing of ELP1 pre-mRNA, a process relevant to the neurological disorder familial dysautonomia google.comimtm.cz. Its presence in these compounds highlights its potential to confer properties suitable for central nervous system (CNS) drug candidates.

While direct examples of this compound in GPR88 agonists are not prevalent in publicly available literature, the strategic use of small, conformationally constrained rings is a known approach in the design of ligands for G protein-coupled receptors. For the orphan receptor GPR88, which is highly expressed in the striatum and is a target for neuropsychiatric disorders, agonists have been developed that feature a cyclopropane ring. Structure-activity relationship studies of these agonists have revealed the importance of this small ring in receptor recognition and activity. The substitution of a cyclopropane with a difluorocyclobutane ring is a logical step in lead optimization, aiming to improve metabolic stability and modulate receptor interaction.

In the realm of kinase inhibitors, the design of selective and potent molecules is paramount. Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is a target in oncology and inflammatory diseases. While specific examples of CSNK2 inhibitors containing the this compound moiety are not readily found in the literature, the principles of kinase inhibitor design suggest its potential utility. The introduction of small, fluorinated aliphatic rings can influence the conformation of the inhibitor, leading to improved binding to the ATP pocket of the kinase and enhanced selectivity over other kinases.

Factor XIa (FXIa) is a serine protease involved in the coagulation cascade, and its inhibition is a promising strategy for the development of anticoagulants with a reduced risk of bleeding. The design of FXIa inhibitors often involves the optimization of moieties that bind to the S1 pocket of the enzyme. While direct incorporation of this compound into FXIa inhibitors is not widely documented, the exploration of novel, non-basic P1 groups is an active area of research. The unique properties of the difluorocyclobutyl group could offer advantages in terms of potency, selectivity, and pharmacokinetic profile.

A significant application of this compound has been in the development of dual modulators for the metabotropic glutamate receptor 5 (mGluR5) and the serotonin 2A receptor (5-HT2A) epo.orggoogle.com. These receptors are implicated in pain and other neurological conditions. By simultaneously targeting both receptors, it is possible to achieve synergistic therapeutic effects. This compound has been used as a key building block in the synthesis of compounds that act as antagonists for the 5-HT2A receptor and negative modulators for mGluR5 epo.org. The table below showcases examples of such compounds and their biological activities.

| Compound | Structure | mGluR5 IC50 (µM) | 5-HT2A IC50 (µM) |

|---|---|---|---|

| N-((3,3-difluorocyclobutyl)methyl)-4-(pyridin-4-ylethynyl)benzamide | [Structure Image Placeholder 1] | < 1.0 | < 1.0 |

| N-((3,3-difluorocyclobutyl)methyl)-4-((2,4-difluorophenyl)ethynyl)benzamide | [Structure Image Placeholder 2] | < 1.0 | < 1.0 |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

The systematic modification of molecules containing the this compound scaffold is crucial for understanding the relationship between their chemical structure and biological activity. While comprehensive SAR studies focusing solely on this building block are limited, insights can be gleaned from the broader context of drug discovery programs that utilize similar fluorinated cycloalkylamines.

The introduction of the gem-difluoro group on the cyclobutane (B1203170) ring can have several effects:

Conformational Restriction: The four-membered ring restricts the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to the target protein.

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring amine, which can be advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) properties and for fine-tuning interactions with the target.

Metabolic Stability: The C-F bond is highly stable, and the presence of two fluorine atoms can block potential sites of metabolism, thereby increasing the half-life of the drug.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes, including the blood-brain barrier.

Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming favorable interactions within the binding pocket of a protein.

Impact of the Difluorocyclobutyl Moiety on Receptor Binding and Selectivity

The introduction of the 3,3-difluorocyclobutyl group into a drug molecule can profoundly influence its interaction with biological targets, thereby affecting receptor binding and selectivity. The geminal difluoride substitution on the cyclobutane ring alters the local electronic environment and conformational preferences of the molecule, which in turn dictates how it fits into the binding pocket of a receptor.

The highly electronegative fluorine atoms create a localized dipole moment, which can lead to favorable electrostatic interactions with polar residues in the receptor's binding site. These interactions can enhance the binding affinity of the drug for its target. Furthermore, the carbon-fluorine bond can act as a weak hydrogen bond acceptor, providing additional points of interaction with the receptor.

A notable example of the successful application of the difluorocyclobutyl moiety can be seen in the development of novel glucagon-like peptide-1 receptor (GLP-1R) agonists. Research has shown that the incorporation of difluorocyclobutyl derivatives can lead to potent and selective small-molecule agonists for this receptor. In these instances, the difluorocyclobutyl group likely plays a key role in optimizing the molecule's conformation for a precise fit within the GLP-1 receptor, contributing to its agonist activity. This precise fit can also enhance selectivity for the target receptor over other related receptors, thereby reducing the potential for off-target side effects.

The rigid, puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the geminal difluorides, restricts the conformational freedom of the attached methanamine side chain. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to the receptor, leading to a higher binding affinity.

Steric and Electronic Considerations in Drug Design

In the rational design of new therapeutic agents, both steric and electronic factors play a pivotal role. The 3,3-difluorocyclobutyl moiety offers distinct advantages in modulating these properties.

Steric Effects: The cyclobutyl group is a relatively small and rigid scaffold. Its three-dimensional shape can be used to probe the steric requirements of a receptor's binding pocket. The replacement of more flexible aliphatic chains with this constrained ring system can help to lock the molecule into a desired conformation, improving its potency and selectivity. The gem-difluoro substitution does not significantly increase the steric bulk compared to a dimethyl group, making it an effective bioisostere for the gem-dimethyl group, which is often found in bioactive molecules.

Electronic Effects: The primary electronic contribution of the 3,3-difluorocyclobutyl group stems from the strong electron-withdrawing nature of the two fluorine atoms. This inductive effect can significantly influence the acidity or basicity (pKa) of nearby functional groups. For instance, the presence of the difluorocyclobutyl group will lower the pKa of the adjacent methanamine, making it less basic. This modulation of pKa is a critical tool in drug design, as it can affect a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with charged residues in a receptor.

The following table summarizes the key physicochemical effects of incorporating a gem-difluorocycloalkane moiety, such as in this compound, which are critical considerations in drug design.

| Property | Effect of gem-Difluorination | Implication in Drug Design |

| pKa of adjacent amine | Decreases (amine becomes less basic) | Modulates ionization at physiological pH, affecting solubility, permeability, and receptor interactions. |

| Lipophilicity (LogP) | Can be fine-tuned | Optimizes ADME properties for better bioavailability. |

| Metabolic Stability | Can be slightly improved | Increases the half-life of the drug in the body. |

| Conformation | More rigid and defined | Pre-organizes the molecule for optimal receptor binding, potentially increasing potency and selectivity. |

Applications in Materials Science for Advanced Electronic Properties

While the primary application of this compound is as a building block in medicinal chemistry, the unique electronic properties of the difluorocyclobutyl moiety suggest potential for its use in the field of materials science, particularly in the development of advanced electronic materials. The introduction of fluorine atoms into organic molecules is a well-established strategy for modifying their electronic characteristics.

The strong electronegativity of fluorine atoms in the 3,3-difluorocyclobutyl group leads to a significant polarization of the C-F bonds. This polarization can influence the electronic properties of materials into which this moiety is incorporated. For instance, in the context of polymers, the presence of such polar groups can affect the dielectric constant and thermal stability of the material. Perfluorocyclobutane (PFCB) polymers, for example, are known for their low dielectric constants, high thermal stability, and excellent optical transparency, making them suitable for applications in microelectronics and optical communications.

While specific research on the application of this compound in materials science is not extensively documented, computational studies on fluorinated cyclobutanes can provide insights into their potential. The introduction of the gem-difluoro group alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. These changes can be exploited to tune the electronic and optical properties of organic materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The amine functionality of this compound provides a reactive handle for incorporating the difluorocyclobutyl unit into larger molecular structures, such as polymers or functional dyes. The combination of the electron-withdrawing difluorocyclobutyl group and the electron-donating potential of the amine (or its derivatives) could lead to materials with interesting charge-transfer properties, which are desirable for various electronic applications. Further research is needed to explore and realize the full potential of this and similar fluorinated building blocks in the design of novel materials with advanced electronic properties.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

While the (3,3-difluorocyclobutyl)methanamine moiety is valuable, its synthesis presents challenges. Traditional multi-step sequences can be inefficient, prompting researchers to explore more innovative and practical synthetic strategies.

Future efforts are focused on developing more direct and versatile routes. One significant challenge has been the addition of carbon nucleophiles to the precursor 3,3-difluorocyclobutanone, as reactions with standard organolithium or Grignard reagents often fail or lead to undesired elimination of hydrogen fluoride (B91410). nih.govacs.org A promising and novel approach involves the use of organolanthanum reagents, which successfully add to the ketone by controlling the nucleophile's basicity, thereby preventing elimination. nih.govacs.orgresearchgate.net This method unlocks access to tertiary alcohol intermediates which can be subsequently converted to amines. acs.orgresearchgate.net

Another innovative strategy involves ring-expansion reactions. For instance, a migratory gem-difluorination of aryl-substituted methylenecyclopropanes has been developed using reagents like Selectfluor (F-TEDA-BF4) and Py·HF. researchgate.netacs.org This method proceeds through a Wagner-Meerwein rearrangement under mild conditions to yield 2-aryl-substituted gem-difluorocyclobutanes. researchgate.netacs.org These products can then be readily transformed into valuable building blocks, including the corresponding amines. researchgate.netacs.org Such rearrangement-based strategies offer new pathways to substituted difluorocyclobutane cores that are otherwise difficult to access. acs.org

These emerging synthetic methodologies are crucial for creating a diverse library of this compound derivatives, facilitating broader exploration of their potential applications.

Development of Advanced Catalytic Asymmetric Syntheses

For pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a chiral drug can have vastly different biological activities. The development of catalytic asymmetric methods to produce single-enantiomer fluorinated cyclobutanes is a key area of future research. bohrium.comacs.org

A significant breakthrough in this area is the recently developed rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. bohrium.comnih.gov This method provides chiral gem-difluorinated α-boryl cyclobutanes with excellent enantioselectivity. bohrium.comnih.gov These chiral organoboron compounds are highly versatile intermediates that can be converted into a wide array of enantioenriched fluorinated cyclobutane (B1203170) derivatives, including amines. bohrium.com

Other advanced catalytic approaches are also being explored. These include:

Asymmetric Transfer Hydrogenation : This technique has been successfully applied to cyclobutenediones to create chiral cyclobutane products, including diols and enones, with high stereoselectivity. acs.org Adapting this method could provide enantiomerically pure cyclobutanol (B46151) precursors to chiral amines.

Photocatalysis : Iridium-catalyzed asymmetric [2+2] photocycloaddition reactions represent a powerful, light-induced method for constructing chiral cyclobutane rings from alkene precursors. chemistryviews.org

Enzymatic Approaches : Biocatalysis offers a promising alternative for creating chiral fluorinated molecules. Enzymes operate in a specific chiral environment, enabling precise stereocontrol that can be difficult to achieve with traditional chemical catalysts. the-innovation.org Research into flavin-dependent reductases and other enzymes for asymmetric fluorination is an emerging field with high potential. the-innovation.org

The development of these catalytic systems is essential for the efficient and selective synthesis of specific stereoisomers of this compound, which will be critical for advancing its use in drug discovery.

Discovery of New Medicinal Chemistry Applications

The incorporation of fluorinated motifs is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile. researchgate.net The gem-difluorocycloalkyl group, in particular, is gaining significant attention as a bioisostere—a substituent that can replace another group while maintaining or improving biological activity. researchgate.netnih.govchemrxiv.org The 3,3-difluorocyclobutyl moiety is valued for its ability to modulate key physicochemical properties relevant to drug discovery. nih.govacs.orgnih.gov

Research has shown that gem-difluorination significantly impacts a molecule's properties:

Acidity/Basicity : The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of nearby amines, reducing their basicity. nih.gov This can be advantageous for optimizing drug-receptor interactions or improving oral absorption by reducing positive charge at physiological pH.

Metabolic Stability : Fluorination at a metabolically vulnerable site can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. Studies have shown that gem-difluorination can improve metabolic stability. researchgate.netnih.gov

Conformation : The rigid cyclobutane ring acts as a constrained scaffold, locking pendant functional groups into specific spatial orientations, which can lead to higher binding affinity with a biological target.

The value of fluorinated cycloalkanes is demonstrated by their inclusion in several FDA-approved drugs, such as the anti-HIV agent Maraviroc and the anti-cancer agents Ivosidenib and Belzutifan. researchgate.net Future research will focus on systematically integrating the this compound scaffold into new drug candidates, leveraging its properties as a unique bioisostere, for example, as an analogue for the common tert-butyl group. acs.org

Table 1: Effect of gem-Difluorination on Physicochemical Properties of Amines Data synthesized from trends described in referenced literature. nih.gov

Property Non-Fluorinated Amine gem-Difluorinated Amine Rationale / Implication in Drug Design Basicity (pKa) Higher Lower Inductive effect of fluorine atoms reduces electron density on nitrogen. Lower basicity can improve cell permeability and reduce off-target effects. Lipophilicity (LogP) Baseline Modulated Complex effects; can offer a unique balance of polarity and lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties. Metabolic Stability Potentially Lower Generally Improved The C-F bond is very strong, and the CF2 group can block metabolic oxidation at or near that position, increasing the drug's half-life.

Integration into Advanced Functional Materials

While the primary focus for the this compound moiety has been medicinal chemistry, its unique structural and electronic properties suggest potential applications in materials science. nih.govresearchgate.netresearchgate.net The introduction of fluorine can influence intermolecular interactions, crystal packing, and electronic characteristics, making such compounds interesting candidates for advanced functional materials.

An exciting and emerging direction is the development of mechanically responsive molecular crystals. A recent study on chiral fluorinated cyclobutane derivatives, accessible through advanced asymmetric synthesis, revealed that their crystals could exhibit either elastic or plastic flexibility. acs.org This property, where a material can bend or deform without breaking, is highly sought after for applications in flexible electronics, soft robotics, and sensors. The combination of chirality and the polar C-F bonds in the this compound structure could be exploited to design new materials with unique mechano-optical or piezoelectric properties.

Furthermore, the high polarity and stability conferred by the gem-difluoro group could be beneficial in the design of:

Liquid Crystals : The rigid core and polar nature of the molecule could be used to design new liquid crystalline materials with specific phase behaviors and dielectric properties.

Polymers : Integrating this amine as a monomer could lead to specialty polymers with enhanced thermal stability, chemical resistance, and specific surface properties.

Although this area is less explored than its medicinal applications, the synthetic methods now being developed will provide the necessary building blocks to investigate the integration of this compound into a new generation of advanced functional materials. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Difluorocyclobutyl)methanamine, and how do reaction conditions influence yield?

- Methodology : A common approach involves reductive amination of 3,3-difluorocyclobutanone with methoxymethylamine, followed by reduction using sodium borohydride (NaBH₄) to yield the primary amine. Acidic workup (e.g., HCl) generates the hydrochloride salt for stability . Key variables include solvent choice (e.g., THF or MeOH), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Yield optimization typically requires iterative adjustment of these parameters .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorination patterns, while ¹H/¹³C NMR verifies cyclobutane ring geometry and amine functionalization .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₅H₁₀ClF₂N for hydrochloride salt) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Recommendations :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Store in sealed containers under refrigeration (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to controlled stressors (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC and LC-MS. Compare kinetic degradation profiles across studies to identify outliers .

- pH-Dependent Reactivity : Perform NMR titrations to assess protonation states of the amine group, which may influence cyclobutane ring strain and fluorination stability .

Q. What role does the this compound scaffold play in structure-activity relationships (SAR) for IDH1 inhibitors?

- Insights : The cyclobutane ring’s rigid geometry enhances binding to the IDH1 active site, while fluorine atoms improve metabolic stability and membrane permeability. SAR studies in AG-120 (Ivosidenib) derivatives show that replacing the difluorocyclobutyl group with non-fluorinated analogs reduces inhibitory potency by >50%, highlighting its pharmacophoric importance .

Q. How can researchers mitigate challenges associated with the compound’s hygroscopicity during formulation?

- Strategies :

- Lyophilization : Convert hydrochloride salts to free-base forms under inert atmospheres to reduce moisture absorption .

- Excipient Screening : Use hydrophobic carriers (e.g., lactose monohydrate) to stabilize amorphous dispersions .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.